REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[C:6]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:7]=2[N:8]=[CH:9][N:10]=1>CCO>[NH:2]([C:5]1[C:6]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:7]=2[N:8]=[CH:9][N:10]=1)[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-chloro-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)CCCCCC2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C=1C2=C(N=CN1)CCCCCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |